1,3-Diiodonaphthalene
Overview
Description
1,3-Diiodonaphthalene is a chemical compound with the molecular formula C10H6I2 . It has an average mass of 379.964 Da and a monoisotopic mass of 379.855865 Da .
Synthesis Analysis
The synthesis of 1,3-Diiodonaphthalene derivatives has been achieved via a novel and flexible sequentially cascade iodocyclization . This method allows for the synthesis of highly substituted 1,3-diiodinated naphthalene derivatives in up to 99% yield under mild conditions . The dihalogenated moiety can be readily introduced into the naphthalenes in a position that is usually not easily functionalized .
Molecular Structure Analysis
The molecular structure of 1,3-Diiodonaphthalene consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings, with two iodine atoms attached at the 1 and 3 positions .
Chemical Reactions Analysis
While specific chemical reactions involving 1,3-Diiodonaphthalene are not detailed in the search results, the compound’s synthesis involves electrophilic cyclization of nucleophiles with alkyne or allene bound substrates . This method has proven to be an effective strategy for the synthesis of functionalized heterocyclic and carbocyclic compounds .
Physical And Chemical Properties Analysis
1,3-Diiodonaphthalene has a molecular formula of C10H6I2, an average mass of 379.964 Da, and a monoisotopic mass of 379.855865 Da .
Scientific Research Applications
Synthesis of Metallocenes and Complexes : 1,3-Diiodonaphthalene has been utilized in the synthesis of metallocenes, such as in the creation of a cymantrene-ferrocene triad (Gronbeck, Matchett, & Rosenblum, 1990). These compounds have potential applications in organometallic chemistry.
Preparation of Naphthalene Derivatives : It serves as a precursor for the synthesis of various naphthalene derivatives, as demonstrated in the synthesis of 1,5-disubstituted naphthalenes (Wang, D'Andrea, Freeman, & Szmuszkovicz, 1991).
Facile Synthesis of Halogenated Naphthalenes : The compound is used in the synthesis of halogenated naphthalenes, which are valuable in various chemical transformations (Hellberg, Allared, & Pelcman, 2003).
Magnetic Properties and Structural Studies : It has been used in studies investigating the magnetic properties and structural characterizations of nickelocenes (Tritica et al., 2010).
Study of Structural Distortions in Hydrocarbons : 1,3-Diiodonaphthalene has been used to study the structural distortions in unsaturated hydrocarbons, enhancing understanding of molecular structures (Bock, Sievert, & Havlas, 1998).
Synthesis of Phenalenone Derivatives : Its use in the synthesis of phenalenone derivatives, which have applications as fluorescent chemosensors, highlights its role in creating functional materials (Chen et al., 2011).
Development of Novel Synthetic Routes : 1,3-Diiodonaphthalene is instrumental in the development of novel synthetic routes for various chemical compounds, as evidenced in multiple research studies (Kobaisi et al., 2016).
Safety And Hazards
1,3-Diiodonaphthalene is classified as having acute toxicity if swallowed . It is also very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and not eating, drinking, or smoking when using this product . In case of swallowing, it is advised to call a poison center or doctor .
properties
IUPAC Name |
1,3-diiodonaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6I2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNWQMBXWXLEIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704763 | |
Record name | 1,3-Diiodonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diiodonaphthalene | |
CAS RN |
102589-07-1 | |
Record name | 1,3-Diiodonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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